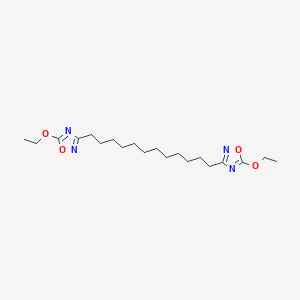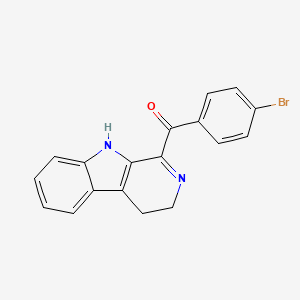
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with tryptamine under acidic conditions to form the intermediate Schiff base This intermediate is then cyclized to form the beta-carboline core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity. Additionally, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Norharmane: A beta-carboline with antimicrobial and anticancer properties.
Uniqueness
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is unique due to the presence of the 4-bromophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other beta-carbolines and contributes to its potential as a therapeutic agent.
特性
CAS番号 |
906067-41-2 |
|---|---|
分子式 |
C18H13BrN2O |
分子量 |
353.2 g/mol |
IUPAC名 |
(4-bromophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H13BrN2O/c19-12-7-5-11(6-8-12)18(22)17-16-14(9-10-20-17)13-3-1-2-4-15(13)21-16/h1-8,21H,9-10H2 |
InChIキー |
HFAAJIWOIKLYTE-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
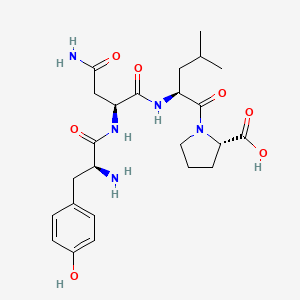
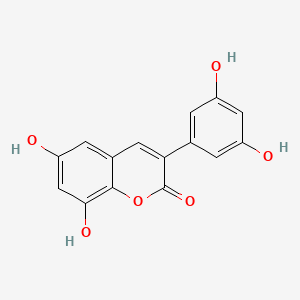
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
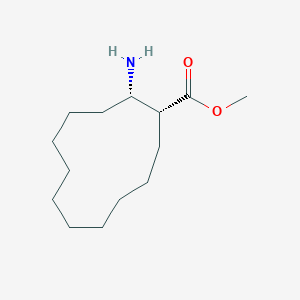
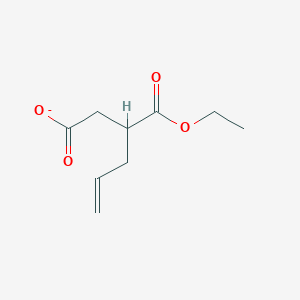
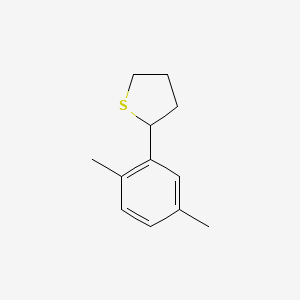
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
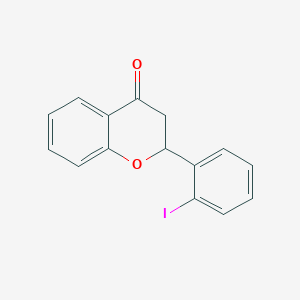

![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
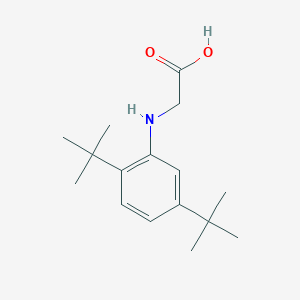
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
